4-[(2,6-Difluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine
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Overview
Description
4-[(2,6-Difluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine is a complex organic compound that belongs to the thienopyrimidine class. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is substituted with a 2,6-difluorobenzylsulfanyl group and a 4-methylphenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6-Difluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2,6-difluorobenzyl chloride with thiourea to form 2,6-difluorobenzylthiourea. This intermediate is then reacted with 4-methylphenylacetic acid under acidic conditions to yield the desired thienopyrimidine compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The exact methods used in industrial production are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-[(2,6-Difluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted thienopyrimidine derivatives.
Scientific Research Applications
4-[(2,6-Difluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(2,6-Difluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and properties.
Benzimidazole-thienopyrimidines: These hybrids combine the thienopyrimidine core with benzimidazole moieties, resulting in compounds with distinct antimicrobial and antitumor activities.
Uniqueness
4-[(2,6-Difluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H14F2N2S2 |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
4-[(2,6-difluorophenyl)methylsulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C20H14F2N2S2/c1-12-5-7-13(8-6-12)14-9-25-19-18(14)20(24-11-23-19)26-10-15-16(21)3-2-4-17(15)22/h2-9,11H,10H2,1H3 |
InChI Key |
GEWSPRSLPVZSCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC4=C(C=CC=C4F)F |
Origin of Product |
United States |
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